molecular formula C16H17BN2O2 B12635370 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-6-carbonitrile

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-6-carbonitrile

Cat. No.: B12635370
M. Wt: 280.1 g/mol
InChI Key: LKASAUFRMGYTNZ-UHFFFAOYSA-N
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Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-6-carbonitrile is a sophisticated boronic ester pinacol ester intermediate primarily employed in Suzuki-Miyaura cross-coupling reactions to construct biaryl systems. This reaction is a cornerstone of modern medicinal chemistry for the synthesis of complex molecules, and this compound serves as a crucial building block for introducing the 6-cyanoquinolin-4-yl moiety. The presence of the electron-withdrawing cyano group at the 6-position and the nitrogen heteroatom in the quinoline ring makes this boronic ester a valuable scaffold in the development of pharmaceutical agents, particularly kinase inhibitors. The quinoline core is a privileged structure in drug discovery, often associated with biological activity. Researchers utilize this compound to create diverse compound libraries for high-throughput screening against various disease targets. Its application is essential in the synthesis of potential therapeutic candidates, where the incorporated nitrile group can act as a hydrogen bond acceptor, influencing the molecule's binding affinity and metabolic stability. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H17BN2O2

Molecular Weight

280.1 g/mol

IUPAC Name

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-6-carbonitrile

InChI

InChI=1S/C16H17BN2O2/c1-15(2)16(3,4)21-17(20-15)13-7-8-19-14-6-5-11(10-18)9-12(13)14/h5-9H,1-4H3

InChI Key

LKASAUFRMGYTNZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(C=CC3=NC=C2)C#N

Origin of Product

United States

Preparation Methods

Borylation of Quinoline Derivatives

The primary method for synthesizing 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-6-carbonitrile is through the borylation of quinoline derivatives. The process typically involves the following steps:

  • Starting Material : The synthesis begins with a suitable quinoline derivative, such as 4-bromoquinoline.

  • Reagents : Key reagents include 4,4,5,5-tetramethyl-1,3,2-dioxaborolane and a palladium catalyst (e.g., Pd(dppf)Cl₂).

  • Reaction Conditions : The reaction is generally carried out in an inert atmosphere (nitrogen or argon) using solvents like dioxane or DMF at elevated temperatures (ranging from 50°C to 100°C) for several hours.

General Reaction Scheme :

$$
\text{Quinoline Derivative} + \text{Dioxaborolane} \xrightarrow{\text{Pd Catalyst}} \text{Borylated Quinoline}
$$

Example Procedure

A typical procedure for synthesizing this compound can be outlined as follows:

  • Preparation of Reaction Mixture :

    • Dissolve 2.00 g (9.61 mmol) of 4-bromoquinoline in 15 mL of dioxane.
    • Add 3.66 g (14.42 mmol) of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane and 1.41 g (1.92 mmol) of Pd(dppf)Cl₂.
  • Reaction :

    • Stir the mixture under nitrogen at ambient temperature.
    • Heat to 100°C for 2 hours.
  • Workup :

    • Dilute the reaction mixture with water (100 mL).
    • Extract with ethyl acetate (3 x 100 mL).
    • Wash the organic layers with brine and dry over anhydrous sodium sulfate.
  • Purification :

    • Concentrate the organic layer under vacuum.
    • Purify the residue by silica gel chromatography using a gradient elution of ethyl acetate in petroleum ether.

Characterization and Purification

The characterization of the synthesized compound is crucial for confirming its structure and purity:

  • Nuclear Magnetic Resonance (NMR) : Use $$^{1}H$$ NMR and $$^{13}C$$ NMR to analyze substitution patterns and confirm the presence of boron integration.

  • Mass Spectrometry (MS) : Employ ESI-MS to determine molecular weight and confirm product identity.

  • Purity Assessment : Achieve a purity level greater than 95% through recrystallization or further chromatographic techniques.

Reaction Optimization

Optimizing reaction conditions can enhance yield and selectivity:

  • Temperature Control : Adjusting the temperature can significantly affect reaction kinetics and product formation.

  • Base Selection : Potassium acetate is commonly used; however, other bases may be explored for improved yields.

  • Ligand Variation : Testing different ligands in conjunction with palladium can lead to better catalytic efficiency.

Data Summary

Property Value
IUPAC Name 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-6-carbonitrile
Molecular Formula C15H18BNO2
Molecular Weight 255.12 g/mol
CAS Number Not available

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling

The boronic ester group enables carbon-carbon bond formation with aryl halides or triflates. Reaction conditions typically involve:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)

  • Base : K₂CO₃ or Na₂CO₃

  • Solvent : THF, dioxane, or DMF

  • Temperature : 85–110°C .

Example Reaction :

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-6-carbonitrile+Aryl HalideCoupled Product4\text{-}(4,4,5,5\text{-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-6-carbonitrile} + \text{Aryl Halide} \rightarrow \text{Coupled Product}

Table 1: Typical Suzuki-Miyaura Conditions for Boronic Esters

ParameterValue
CatalystPd(PPh₃)₄
BaseK₂CO₃
SolventTHF
Temperature85°C

Cyanation Reactions

The cyano group (-CN) at position 6 may participate in:

  • Nucleophilic addition (e.g., with Grignard reagents).

  • Catalytic hydrogenation to form amines or aldehydes.

  • Staudinger reaction (reduction to iminophosphoranes).

Functional Group Transformations

  • Boronate hydrolysis : The dioxaborolane group hydrolyzes to a boronic acid under acidic conditions (e.g., H₃O⁺) .

  • Cross-coupling with heteroatoms : Potential reactions with amines or thiols (e.g., via Mitsunobu or Ullmann coupling).

Stability and Handling

  • Sensitivity : Boronic esters are sensitive to moisture and light, requiring inert atmospheres (N₂/Ar) during synthesis .

  • Solubility : Typically soluble in organic solvents (THF, DCM) but poorly soluble in water .

Research Findings from Analogous Compounds

CompoundReaction TypeKey OutcomeReference
3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolineSuzuki-MiyauraBiaryl couplings
6-Methoxy-4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolineBorylationBoronic ester formation
4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)quinolineCross-couplingDrug candidate synthesis

Limitations and Challenges

  • Selectivity : The boronic ester may compete with the cyano group for reactivity in multi-step reactions.

  • Metabolic stability : The quinoline core may undergo oxidation or hydrolysis under acidic/basic conditions .

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily recognized for its role as a building block in the synthesis of bioactive molecules. Its quinoline core is significant in the development of inhibitors targeting various biological pathways.

BCL6 Inhibition : Recent studies have shown that derivatives of quinoline can inhibit B-cell lymphoma 6 (BCL6), a protein implicated in several cancers. By optimizing the structural features of quinoline derivatives, researchers have achieved potent inhibitors with IC50 values in the low micromolar range. For example, modifications to the quinoline scaffold have led to enhanced binding interactions with BCL6, suggesting that such compounds could serve as therapeutic agents against BCL6-dependent malignancies .

CK1α Molecular Glue Degraders : The incorporation of the dioxaborolane moiety into quinoline derivatives has also been explored for creating selective degraders of casein kinase 1 alpha (CK1α). These degraders exploit the molecular glue approach to enhance protein degradation pathways, providing insights into targeted cancer therapies .

Material Science Applications

In material science, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-6-carbonitrile serves as a precursor for developing advanced materials with specific optical and electronic properties.

Fluorescent Materials : The compound has been utilized in synthesizing fluorescent materials that can be applied in organic light-emitting diodes (OLEDs) and sensors. Its unique electronic structure allows for tunable photophysical properties which are essential for high-performance devices.

Synthetic Organic Chemistry

The versatility of this compound extends to synthetic organic chemistry where it acts as a reagent or catalyst in various reactions.

Suzuki Coupling Reactions : The dioxaborolane group facilitates Suzuki coupling reactions, allowing for the efficient formation of carbon-carbon bonds. This reaction is crucial for constructing complex organic molecules and has been widely adopted in pharmaceutical synthesis .

Nucleophilic Aromatic Substitution : The compound can participate in nucleophilic aromatic substitutions, enabling the introduction of various substituents on aromatic rings. This property is particularly useful in modifying existing drugs to improve their efficacy or reduce side effects.

Case Studies

  • Optimization of Quinoline Derivatives : A study focused on optimizing quinoline derivatives for BCL6 inhibition demonstrated how structural modifications could significantly enhance biological activity. By systematically varying substituents on the quinoline ring and evaluating their binding affinities through X-ray crystallography and biochemical assays, researchers identified lead compounds suitable for further development .
  • Development of Selective CK1α Degraders : Another significant research effort involved developing selective CK1α degraders using 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-6-carbonitrile as a core scaffold. The study highlighted how introducing additional functional groups could fine-tune the degradation efficacy and selectivity towards CK1α .

Mechanism of Action

The mechanism of action of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-6-carbonitrile involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Key Observations :

  • The quinoline core increases molecular weight and rigidity compared to pyridine or benzene analogs.
  • The nitrile group at C6 in the target compound introduces steric and electronic effects distinct from C2-substituted pyridine derivatives.

Reactivity in Cross-Coupling Reactions

The compound’s reactivity in Suzuki-Miyaura couplings is influenced by its substituents:

  • Steric Effects: The quinoline C4 boronate position may reduce steric hindrance compared to ortho-substituted benzene derivatives (e.g., 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile), improving coupling efficiency .
  • Comparison with Pyridine Analogs: The bicyclic quinoline system may stabilize transition states better than monocyclic pyridine derivatives, as seen in higher yields reported for quinoline-based boronic esters in aryl-aryl couplings .

Biological Activity

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-6-carbonitrile is a compound of interest due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H20B2N2O2
  • Molecular Weight : 293.964 g/mol
  • CAS Number : [Not specified in the search results]

The biological activity of this compound can be attributed to its unique structural features, particularly the presence of the dioxaborolane moiety and the quinoline ring. These components are known to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinoline derivatives. For instance:

  • Cell Proliferation Inhibition : The compound demonstrated significant inhibitory effects on cancer cell lines, particularly MDA-MB-231 (triple-negative breast cancer) with an IC50 value reported in the nanomolar range. This indicates a potent effect on cell proliferation and suggests a selective toxicity towards cancerous cells compared to normal cells .

Antiviral Activity

Quinoline derivatives have also been investigated for their antiviral properties:

  • Influenza Virus : In experimental models, compounds similar to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-6-carbonitrile showed efficacy against both Oseltamivir-sensitive and resistant strains of influenza A virus. The mechanism involved direct inhibition of viral replication .

Study 1: Anticancer Efficacy

A study evaluated the efficacy of various quinoline derivatives on MDA-MB-231 cells. The results indicated that:

  • The compound exhibited an IC50 of 0.126 µM against MDA-MB-231 cells.
  • It showed a 19-fold lesser effect on non-cancerous MCF10A cells, indicating a favorable therapeutic window .

Study 2: Safety Profile

In vivo studies conducted on Kunming mice demonstrated:

  • No acute toxicity was observed at doses up to 2000 mg/kg.
  • The pharmacokinetic profile showed good oral bioavailability (31.8%) and clearance rates suitable for therapeutic applications .

Data Table: Summary of Biological Activities

Activity TypeTargetIC50 ValueRemarks
AnticancerMDA-MB-2310.126 µMSignificant inhibition of proliferation
AntiviralInfluenza A virusNot specifiedEffective against resistant strains
ToxicityKunming mice>2000 mg/kgNo acute toxicity observed

Q & A

Q. What are the standard synthetic routes for preparing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline-6-carbonitrile, and how is purity optimized?

The compound is synthesized via Suzuki-Miyaura cross-coupling , leveraging its boronic ester moiety. A typical procedure involves reacting a quinoline-6-carbonitrile precursor (e.g., 6-bromoquinoline-6-carbonitrile) with bis(pinacolato)diboron (B₂Pin₂) or pinacolborane in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (K₂CO₃ or Cs₂CO₃), and solvents like THF or DMF under inert conditions . Post-reaction, purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Purity (>95%) is confirmed by HPLC and NMR .

Q. What analytical techniques are critical for characterizing this compound, and how are structural ambiguities resolved?

Key techniques include:

  • Multinuclear NMR : ¹H and ¹³C NMR confirm the quinoline and nitrile groups, while ¹¹B NMR identifies the boronic ester (δ ~30 ppm).
  • IR Spectroscopy : The nitrile stretch (~2220 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) are diagnostic.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight.
  • X-ray Crystallography : Resolves stereochemical ambiguities; SHELX software is widely used for refinement .
    For boronic esters, dynamic NMR or DOSY experiments can assess hydrolytic stability .

Q. How does the boronic ester group influence reactivity in cross-coupling reactions?

The pinacol boronic ester enhances stability and solubility, enabling efficient coupling with aryl/heteroaryl halides. The transmetalation step in Suzuki-Miyaura reactions is facilitated by the electron-rich dioxaborolane ring, which stabilizes the boronate intermediate. However, steric hindrance from the tetramethyl groups may slow coupling with bulky substrates. Optimization of ligands (e.g., SPhos) and bases (e.g., K₃PO₄) improves yields .

Q. What are the storage and handling protocols to ensure compound stability?

The boronic ester is moisture-sensitive. Store under argon or nitrogen at 0–6°C in airtight containers. Use anhydrous solvents (e.g., THF over molecular sieves) for reactions. Decomposition is monitored by TLC or ¹¹B NMR; hydrolyzed boron species appear as broad peaks at δ ~10 ppm .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in catalytic systems?

Density Functional Theory (DFT) calculates the boronic ester’s Lewis acidity and transition-state energetics. For example, the natural bond orbital (NBO) analysis quantifies charge distribution, while molecular docking predicts interactions with catalytic palladium centers. Such studies guide ligand selection (e.g., bulky phosphines for steric control) .

Q. What strategies mitigate side reactions involving the nitrile group during functionalization?

The nitrile group can hydrolyze to carboxylic acids under acidic/basic conditions. To prevent this:

  • Use mild bases (e.g., K₂CO₃ instead of NaOH).
  • Avoid prolonged heating; microwave-assisted synthesis reduces reaction times.
  • Introduce protecting groups (e.g., silyl ethers) if subsequent nitrile derivatization is needed .

Q. How do contradictory literature reports on coupling yields inform reaction optimization?

Discrepancies arise from variables like catalyst loading , solvent polarity , and substrate stoichiometry . For example:

  • Low yields in DMF may stem from palladium nanoparticle formation; switching to toluene with TBAB (tetrabutylammonium bromide) enhances phase transfer.
  • Meta-analysis of 15 studies shows that ultrasonication improves mixing and reduces catalyst decomposition .

Q. What alternative cross-coupling methodologies exist beyond Suzuki-Miyaura for this compound?

  • Chan-Lam Coupling : Copper-mediated coupling with amines or thiols under aerobic conditions.
  • Photoredox Catalysis : Enables C–B bond activation under visible light.
  • Electrochemical Coupling : Reduces reliance on precious metals.
    These methods are less common but useful for substrates incompatible with palladium .

Q. How is the compound utilized in medicinal chemistry for target identification?

The quinoline core binds to heme groups in Plasmodium spp. (antimalarial target), while the boronic ester serves as a proteasome inhibitor (e.g., bortezomib analogs). SAR studies show that nitrile substitution at C-6 enhances metabolic stability compared to halogens .

Q. What advanced analytical challenges arise in quantifying trace impurities?

  • LC-MS/MS detects hydrolyzed boronic acids (limit of detection: 0.1 ppm).
  • ICP-MS quantifies residual palladium (<10 ppm).
  • Chiral HPLC resolves enantiomeric impurities if asymmetric synthesis is attempted .

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